

# Unlocking the Potential of 4,4-Dimethylcyclohexanol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanol

Cat. No.: B1295255

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A deep dive into the synthetic versatility and unexplored biological activities of **4,4-Dimethylcyclohexanol**, offering a roadmap for future research and development in medicinal chemistry and beyond.

## Executive Summary

**4,4-Dimethylcyclohexanol**, a readily accessible cyclic alcohol, presents a compelling yet underexplored scaffold for chemical and biological investigation. While its utility as a fragrance, solvent, and chemical intermediate is established, its potential in drug discovery and development remains largely untapped. This technical guide provides a comprehensive overview of **4,4-Dimethylcyclohexanol**, summarizing its chemical and physical properties, and outlining detailed experimental protocols for its synthesis and derivatization. More importantly, this document delineates key potential research areas, including its application as a novel antimicrobial and anti-inflammatory agent, and as a chiral auxiliary in asymmetric synthesis. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and synthetic potential of this versatile molecule.

## Physicochemical Properties of 4,4-Dimethylcyclohexanol

A thorough understanding of the physicochemical properties of **4,4-Dimethylcyclohexanol** is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[1]
Molecular Weight	128.21 g/mol	[1]
CAS Number	932-01-4	[1]
Appearance	Colorless liquid to white solid	[2]
Boiling Point	186.05 °C	
Melting Point	28 °C	
Density	0.9250 g/cm <sup>3</sup>	
Refractive Index	1.4613	
pKa	15.33 ± 0.40 (Predicted)	
LogP	2.370 (Estimated)	

## Synthesis and Derivatization

The primary route to **4,4-Dimethylcyclohexanol** is through the reduction of its corresponding ketone, 4,4-Dimethylcyclohexanone. This ketone is a versatile intermediate that can be synthesized through various methods[3].

## Synthesis of 4,4-Dimethylcyclohexanol

Experimental Protocol: Reduction of 4,4-Dimethylcyclohexanone

This protocol details the reduction of 4,4-Dimethylcyclohexanone to **4,4-Dimethylcyclohexanol** using sodium borohydride, a common and effective reducing agent.

Materials:

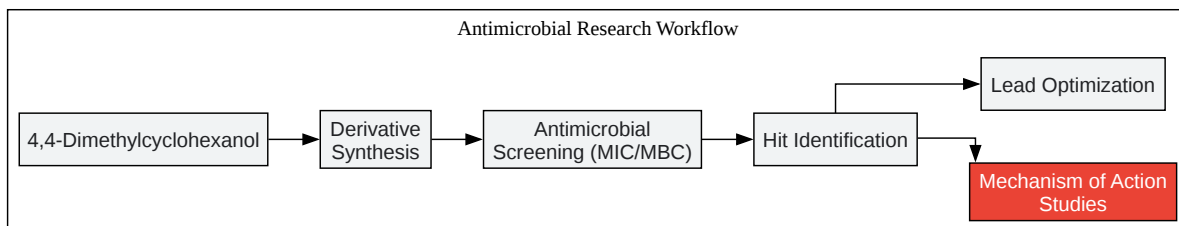
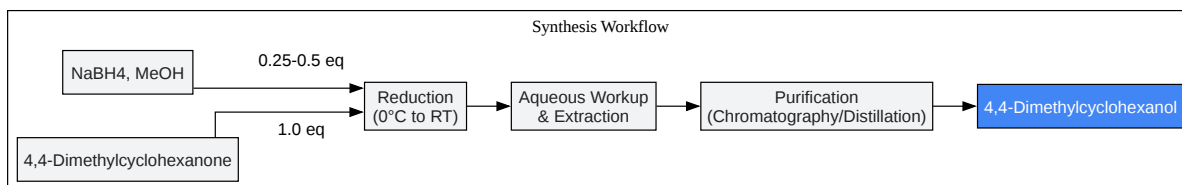
- 4,4-Dimethylcyclohexanone

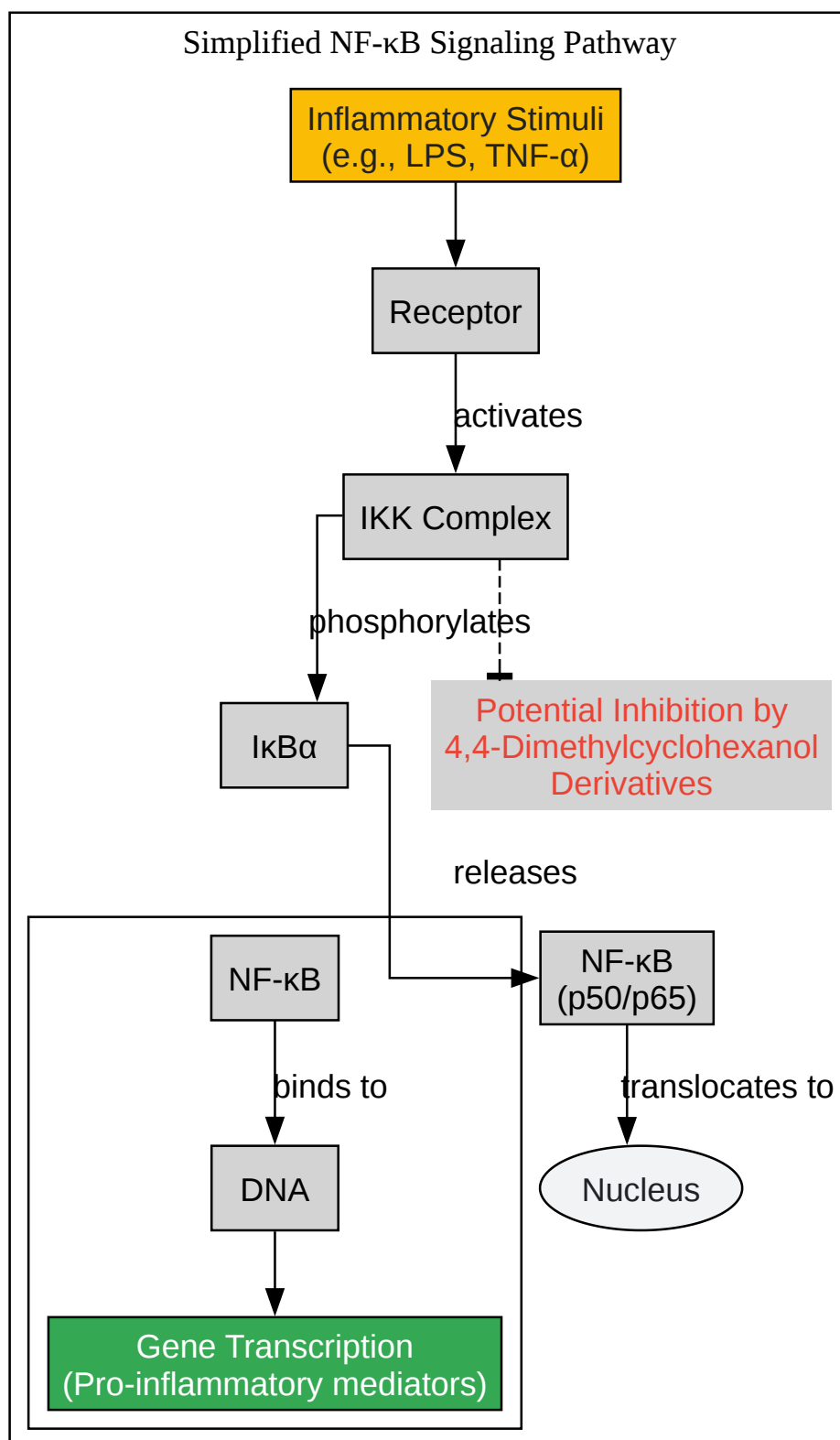
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (1M HCl)

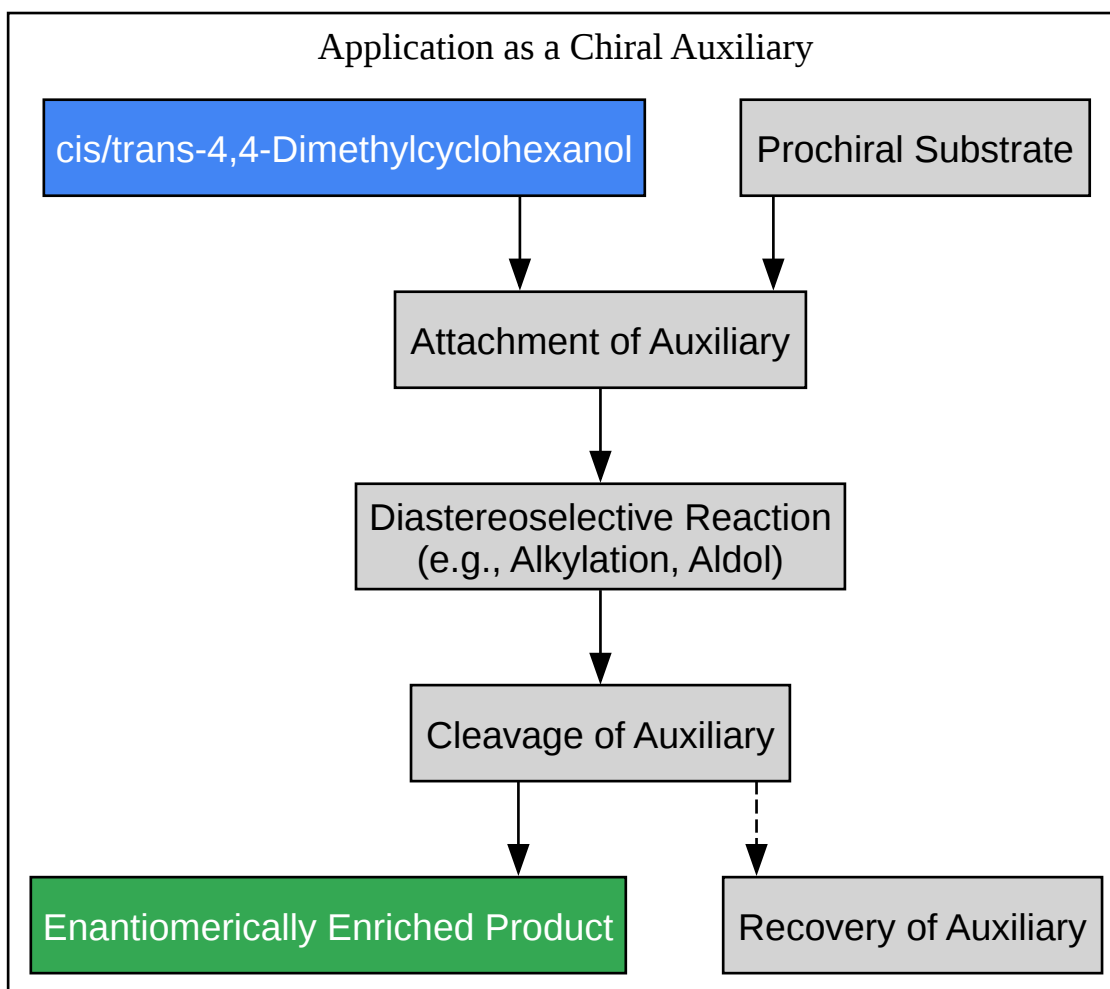
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-Dimethylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4,4-Dimethylcyclohexanol**.
- The crude product can be purified by column chromatography or distillation.







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## References

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- 2. calpaclab.com [calpaclab.com]
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